molecular formula C21H17N7O2S B14098647 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14098647
M. Wt: 431.5 g/mol
InChI Key: GVDVKQPXTAJNDE-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group, a thiophenyl group, and a triazolopyridazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the methoxyphenyl and thiophenyl groups, and finally, the coupling with the pyrazole-4-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis protocols while ensuring safety, cost-effectiveness, and environmental sustainability. This involves using large-scale reactors, continuous flow processes, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of nitro groups would produce amine derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological macromolecules.

    Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Uniqueness

Compared to similar compounds, 3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C21H17N7O2S

Molecular Weight

431.5 g/mol

IUPAC Name

5-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H17N7O2S/c1-30-14-5-2-4-13(10-14)20-15(11-23-26-20)21(29)22-12-19-25-24-18-8-7-16(27-28(18)19)17-6-3-9-31-17/h2-11H,12H2,1H3,(H,22,29)(H,23,26)

InChI Key

GVDVKQPXTAJNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5

Origin of Product

United States

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